molecular formula C15H23NSi B8147065 N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

Cat. No. B8147065
M. Wt: 245.43 g/mol
InChI Key: CYXQCXQQFOKPOC-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline is a useful research compound. Its molecular formula is C15H23NSi and its molecular weight is 245.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of New Compounds : Trifluoromethoxy-substituted anilines can undergo hydrogen/lithium permutation, facilitating the synthesis of new benzodiazepines through organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003).

  • Applications in Pyrolysis : Flash vacuum pyrolysis of trimethylsilyl (E,E)-2-cyanohexa-2,4-dienoate can yield aniline, demonstrating its utility in chemical synthesis (Besida & Brown, 1982).

  • Reactions with Nitrones : Trimethylsilyl cyanide and N-(trimethylsilyl) diphenylmethyleneamine react with nitrones to produce azoxybenzene and various compounds, showcasing their reactivity and potential in organic synthesis (Tsuge, Urano, & Iwasaki, 1980).

  • Nuclear Magnetic Resonance and Infrared Studies : N15-substituted trimethylsilyl-, -germyl-, and -stannylanilines show pyramidal arrangements of nitrogen bonds, indicating (p-->d)-pi bonding in group IV nitrogen bonds (Randall & Zuckerman, 1968).

  • Visible-light-induced Reactions : Visible-light-induced, iridium-catalyzed addition reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic, unsaturated carbonyl compounds yield two major products, demonstrating their potential in light-induced organic reactions (Lenhart & Bach, 2014).

  • Synthesis of Aniline Derivatives : (Diakylaminomethyl)trimethylsilanes react with benzyne to produce various aniline derivatives, such as 1-(-trimethylsilylbenzyl)piperidine and N-(4-pentenyl)-N-trimethylsilylmethylaniline, showing their applicability in the synthesis of diverse organic compounds (Sato, Aoyama, & Shirai, 1974).

properties

IUPAC Name

N,N-diethyl-4-(2-trimethylsilylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXQCXQQFOKPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

Synthesis routes and methods

Procedure details

To an oven dried flask fitted with a magnetic stir bar and condenser, Pd(PPh3)4 (207 mg, 0.18 mmol) and cuprous iodide (115 mg, 0.6 mmol) was added and the system was evacuated and back flushed with N2. Dry THF (25 mL) was added, subsequently N,N-diethyl-(4-iodophenyl)amine (1 g, 3.6 mmol in 3 mL THF) and dry degassed diisopropylethylamine (2.5 mL, 14.5 mmol) stirred for 10 min. Trimethylsilylacetylene (0.85 mL, 6 mmol) was added and the mixture was stirred at room temperature for 4 h and then at 80° C. for 30 min. The reaction mixture was cooled to room temperature, poured into ice water and stirred at rt for 1 h. The mixture was extracted with ethyl acetate (50×3), the combined organic layer was washed with saturated ammonium chloride solution and was dried over anhydrous magnesium sulfate. The solvent was removed by rotary evaporation and the crude product was purified by silica gel column chromatography using hexane/EAC (0-5%) as eluent. Yield: 0.54 g. (61%). IR (neat) 2958, 2857, 2145, 1605, 1515, 1468, 1401 cm−1; 1H NMR (400 MHz, CDCl3) 7.37 (d, J=8.8 Hz, 2H), 6.57 (d, J=8.8 Hz, 2H), 3.37 (q, 7.2 Hz, 4H), 1.19 (t, 6.8 Hz, 6H), 0.32 (s, 9H); 13CNMR (100 MHz, CDCl3) δ 147.41, 133.14, 110.81, 108.66, 106.77, 90.43, 44.09, 12.35.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
115 mg
Type
reactant
Reaction Step Five
Quantity
207 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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